molecular formula C7H12O4 B12863550 (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate

(2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate

Cat. No.: B12863550
M. Wt: 160.17 g/mol
InChI Key: COHZQESRLCZSAL-WDSKDSINSA-N
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Description

(2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate is an organic compound belonging to the class of tetrahydrofurans This compound is characterized by a tetrahydrofuran ring substituted with a methoxy group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available starting materials such as 2,5-dihydrofuran.

    Carboxylation: The carboxylate ester is introduced via esterification, typically using a carboxylic acid derivative and a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Methanol with acid or base catalysts.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted tetrahydrofuran derivatives.

Scientific Research Applications

(2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which (2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2R,5R)-Methyl 5-methoxytetrahydrofuran-2-carboxylate: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    Methyl 5-hydroxytetrahydrofuran-2-carboxylate: Lacks the methoxy group, which can significantly alter its chemical properties and reactivity.

    Ethyl 5-methoxytetrahydrofuran-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

(2S,5S)-Methyl 5-methoxytetrahydrofuran-2-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of both methoxy and carboxylate groups provides a versatile platform for further chemical modifications and applications in various fields.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

methyl (2S,5S)-5-methoxyoxolane-2-carboxylate

InChI

InChI=1S/C7H12O4/c1-9-6-4-3-5(11-6)7(8)10-2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1

InChI Key

COHZQESRLCZSAL-WDSKDSINSA-N

Isomeric SMILES

CO[C@@H]1CC[C@H](O1)C(=O)OC

Canonical SMILES

COC1CCC(O1)C(=O)OC

Origin of Product

United States

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